molecular formula C11H9Br2NO B13472973 2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide CAS No. 231297-28-2

2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide

Cat. No.: B13472973
CAS No.: 231297-28-2
M. Wt: 331.00 g/mol
InChI Key: JCCBZGFGKFULRG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(isoquinolin-3-yl)ethan-1-one. This can be achieved through the reaction of 1-(isoquinolin-3-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature and monitored until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Isoquinolin-3-yl derivatives with various functional groups.

    Oxidation Reactions: Isoquinolin-3-yl ketones or carboxylic acids.

    Reduction Reactions: Isoquinolin-3-yl alcohols or amines.

Scientific Research Applications

2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide involves its interaction with various molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isoquinoline moiety can also interact with aromatic residues in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(1H-indol-3-yl)ethanone
  • 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide
  • 1-(2,4-Dihydroxyquinolin-3-yl)ethan-1-one

Uniqueness

2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide is unique due to its isoquinoline structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

231297-28-2

Molecular Formula

C11H9Br2NO

Molecular Weight

331.00 g/mol

IUPAC Name

2-bromo-1-isoquinolin-3-ylethanone;hydrobromide

InChI

InChI=1S/C11H8BrNO.BrH/c12-6-11(14)10-5-8-3-1-2-4-9(8)7-13-10;/h1-5,7H,6H2;1H

InChI Key

JCCBZGFGKFULRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)CBr.Br

Origin of Product

United States

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